
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the purine ring. The presence of these functional groups can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Applications De Recherche Scientifique
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one.
8-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to this compound.
1,7-Dimethyl-1H-purin-2(7H)-one: Lacks both methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy groups at positions 6 and 8, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H12N4O3 |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
6,8-dimethoxy-1,7-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3 |
Clé InChI |
ZCRDJFZFZAZVAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)


![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)









![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
